molecular formula C10H6Cl2N2 B1363624 2-Chloro-5-(4-chlorophenyl)pyrimidine CAS No. 27956-40-7

2-Chloro-5-(4-chlorophenyl)pyrimidine

Cat. No.: B1363624
CAS No.: 27956-40-7
M. Wt: 225.07 g/mol
InChI Key: BQEPTIIJSKEJMX-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-chlorophenyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C10H6Cl2N2 It features a pyrimidine ring substituted with chlorine at the 2-position and a 4-chlorophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-chlorophenyl)pyrimidine typically involves the reaction of 4-chloroaniline with a pyrimidine derivative. One common method includes the use of 4-chloroaniline and 2,4-dichloropyrimidine under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane (CH2Cl2) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-chlorophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Suzuki-Miyaura Coupling:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-chlorophenyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate cellular signaling pathways. The specific molecular targets and pathways depend on the functional groups present on the pyrimidine ring and the nature of the substituents .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(3-chlorophenyl)pyrimidine
  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 2-Chloro-5-(4-fluorophenyl)pyrimidine

Uniqueness

2-Chloro-5-(4-chlorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 2-position of the pyrimidine ring and the 4-position of the phenyl ring enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

2-chloro-5-(4-chlorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-9-3-1-7(2-4-9)8-5-13-10(12)14-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEPTIIJSKEJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375486
Record name 2-Chloro-5-(4-chlorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27956-40-7
Record name 2-Chloro-5-(4-chlorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-(4-chlorophenyl)pyrimidine
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